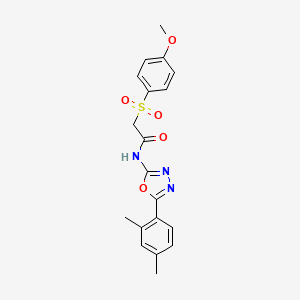

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Descripción

N-(5-(2,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,4-dimethylphenyl group at position 5 and a sulfonylacetamide moiety at position 2.

Propiedades

IUPAC Name |

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5S/c1-12-4-9-16(13(2)10-12)18-21-22-19(27-18)20-17(23)11-28(24,25)15-7-5-14(26-3)6-8-15/h4-10H,11H2,1-3H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKALUUZDQUDQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features an oxadiazole ring, which is known for its diverse biological activities. The presence of the sulfonamide and acetamide functional groups enhances its pharmacological potential. The molecular formula for this compound is C20H23N3O4S, with a molecular weight of approximately 397.48 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C20H23N3O4S |

| Molecular Weight | 397.48 g/mol |

| CAS Number | Not specified |

Anticancer Activity

Research has indicated that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated potent cytotoxicity against various cancer cell lines. In particular:

- Cell Line Sensitivity : Studies show that compounds with similar structures exhibit IC50 values in the low micromolar range against cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer). For example, one study reported an IC50 value of 0.3 μM for a related compound against ALL (acute lymphoblastic leukemia) cells .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : The compound inhibits cell growth by inducing apoptosis in cancer cells.

- Interference with Metabolic Pathways : It may disrupt critical metabolic pathways involved in cell survival and proliferation.

- Targeting Specific Proteins : The interaction with proteins involved in cell cycle regulation and apoptosis has been suggested as a key mechanism.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is often influenced by their structural features. Key findings regarding SAR include:

- Substituent Effects : The presence of electron-donating groups (like methoxy) on the phenyl rings enhances activity by improving solubility and facilitating interactions with biological targets.

- Oxadiazole Ring Positioning : Variations in the position of substituents on the oxadiazole ring can significantly alter potency and selectivity against different cancer types .

Case Studies

Several studies have evaluated the anticancer potential of oxadiazole derivatives:

- Study on Related Compounds : A study involving related oxadiazole compounds demonstrated significant cytotoxicity against several cancer cell lines with IC50 values ranging from 0.5 to 1.2 μM .

- Mechanistic Insights : Another investigation provided insights into the mechanism of action through colony formation assays, revealing that treated cells exhibited a marked decrease in colony size and number compared to controls .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity : The compound has shown promising antimicrobial properties against various bacteria and fungi. Research indicates that derivatives of similar structures exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Properties : Studies have demonstrated that this compound can inhibit cell proliferation by targeting specific enzymes involved in cancer cell growth. Its mechanism of action may involve the inhibition of key signaling pathways that promote tumor growth .

Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Materials Science Applications

In materials science, N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide can be utilized in the synthesis of polymers with enhanced properties such as conductivity and fluorescence. Its unique chemical structure allows for the development of materials that can be used in electronic devices and sensors .

Agrochemical Applications

This compound serves as a precursor for the synthesis of agrochemicals, including pesticides and herbicides. Its effectiveness against various pests makes it a valuable component in agricultural formulations aimed at improving crop protection .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study assessed the antibacterial activity of this compound against a range of pathogens. Results indicated significant inhibition zones against Escherichia coli and Pseudomonas aeruginosa, suggesting its potential as a lead compound for developing new antibiotics .

- Anticancer Mechanism : In vitro studies showed that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways. This highlights its potential as a therapeutic agent in oncology .

- Material Synthesis : Research demonstrated that incorporating this compound into polymer matrices improved their thermal stability and mechanical strength, making it suitable for advanced material applications .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares structural features and physicochemical properties of the target compound with structurally related analogs:

Key Observations :

- Substituent Effects: The presence of electron-donating groups (e.g., methoxy in the target compound and 8i–j) increases molecular weight and may enhance thermal stability, as seen in their higher melting points .

- Bioactive Moieties : Sulfonyl and sulfanyl groups (target compound vs. 6f) influence solubility and enzyme-binding affinity. For example, sulfonyl groups in 8i–j correlate with LOX inhibition, while sulfanyl groups in 6f are linked to antimicrobial activity .

Enzyme Inhibition

- LOX Inhibition : Compounds 8i–j (structural analogs of the target compound) showed significant LOX inhibition (IC₅₀ values pending), likely due to the 4-methoxyphenylsulfonyl group’s interaction with the enzyme’s active site .

- Tyrosinase Inhibition : Benzofuran-oxadiazole hybrids (e.g., 5d) demonstrated potent tyrosinase inhibition (IC₅₀: ~15 µM), highlighting the role of aromatic heterocycles in targeting oxidoreductases .

Antimicrobial and Anticancer Activity

- Antimicrobial Activity : N-Substituted derivatives (e.g., 6f) exhibited broad-spectrum activity against E. coli and S. aureus (MIC: 8–32 µg/mL), outperforming reference drugs like ciprofloxacin. However, cytotoxicity was observed in analogs with bulky substituents (e.g., 6g, 6j) .

- Anticancer Activity : Dichlorophenyl-oxadiazole derivatives (e.g., 15a–h) showed selective cytotoxicity against Hep-G2 liver cancer cells (IC₅₀: 2.46 µg/mL), suggesting that halogenation enhances antiproliferative effects .

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring via condensation of a hydrazide derivative with a carbonyl compound under acidic conditions. Subsequent sulfonylation introduces the (4-methoxyphenyl)sulfonyl group. Key steps include:

- Oxadiazole formation : Use of carbodiimide coupling agents or dehydrating agents (e.g., POCl₃) to cyclize thiosemicarbazides .

- Sulfonylation : Reaction with 4-methoxybenzenesulfonyl chloride in anhydrous dichloromethane or THF, with bases like triethylamine to neutralize HCl .

- Optimization : Temperature control (0–5°C for sulfonylation to minimize side reactions) and solvent selection (polar aprotic solvents enhance solubility of intermediates). Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What spectroscopic methods are used to confirm the compound’s structural integrity?

- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at 2,4-dimethylphenyl: δ ~2.3–2.5 ppm) and confirms sulfonyl/acetamide linkages .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 387.41 for C₁₈H₁₇N₃O₅S) and fragmentation patterns .

- IR spectroscopy : Identifies key functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .

Q. What are the primary physicochemical properties critical for experimental design?

- Molecular weight : 387.41 g/mol (C₁₈H₁₇N₃O₅S) .

- Solubility : Limited in water; soluble in DMSO, DMF, or dichloromethane, requiring stock solutions in these solvents for biological assays .

- Stability : Hydrolytically sensitive under basic conditions; storage at –20°C in inert atmospheres recommended .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) across different in vitro models?

- Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HEK293) to assess selectivity .

- Mechanistic studies : Use kinase inhibition assays or proteomics to identify off-target effects. For example, conflicting antimicrobial data may arise from differential penetration in Gram-positive vs. Gram-negative bacteria .

- Model standardization : Control for variables like serum content in cell culture media, which can alter compound bioavailability .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Prodrug modification : Introduce hydrolyzable groups (e.g., esterification of the acetamide) to enhance oral bioavailability .

- Lipophilicity adjustment : Replace the 4-methoxyphenyl group with halogenated analogs to improve blood-brain barrier penetration .

- Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., sulfonyl group oxidation) and guide structural tweaks .

Q. How can computational modeling predict structure-activity relationships (SAR) for target binding?

- Docking simulations : Map interactions with enzymes like cyclooxygenase-2 (COX-2) using AutoDock Vina. The sulfonyl group may hydrogen-bond with Arg120, while the oxadiazole ring engages in π-π stacking .

- QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with anticancer activity to prioritize synthetic targets .

- MD simulations : Assess binding stability over 100 ns trajectories to validate docking results .

Data Contradiction Analysis

Q. How should researchers address inconsistent cytotoxicity data in published studies?

- Replicate assays : Use identical cell lines (e.g., HT-29 colon cancer) and protocols (e.g., MTT vs. ATP-based viability assays) .

- Check impurity profiles : HPLC purity ≥95% is critical; trace solvents (e.g., DMF) may artifactually suppress activity .

- Validate target engagement : Confirm target inhibition via Western blotting (e.g., PARP cleavage for apoptosis) rather than relying solely on viability metrics .

Methodological Guidance

Q. What protocols are recommended for scaling up synthesis without compromising yield?

- Flow chemistry : Continuous reactors improve heat dissipation during exothermic steps (e.g., sulfonylation) .

- Catalyst recycling : Use immobilized bases (e.g., polymer-supported Et₃N) to reduce waste .

- In-line analytics : Implement PAT (Process Analytical Technology) with FTIR to monitor reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.